molecular formula C14H26O3 B12972828 Ethyl 12-oxododecanoate CAS No. 151271-75-9

Ethyl 12-oxododecanoate

Katalognummer: B12972828
CAS-Nummer: 151271-75-9
Molekulargewicht: 242.35 g/mol
InChI-Schlüssel: WVLXAAYOSTYIMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 12-oxododecanoate is an organic compound with the molecular formula C14H26O3. It is an ester derived from dodecanoic acid and is characterized by the presence of an oxo group at the 12th carbon position. This compound is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl 12-oxododecanoate can be synthesized through several methods. One common method involves the reaction of ethyl dodecanoate with an oxidizing agent to introduce the oxo group at the 12th carbon position. The reaction typically requires controlled conditions, including specific temperatures and catalysts to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation reactions using advanced catalytic systems. These methods are designed to maximize yield and purity while minimizing by-products and waste .

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 12-oxododecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wirkmechanismus

The mechanism of action of ethyl 12-oxododecanoate involves its interaction with specific molecular targets and pathways. The oxo group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical processes. The ester group can undergo hydrolysis, releasing dodecanoic acid and ethanol, which can further interact with biological systems .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound is unique due to its specific structure, which combines an oxo group and an ester group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various research applications .

Eigenschaften

CAS-Nummer

151271-75-9

Molekularformel

C14H26O3

Molekulargewicht

242.35 g/mol

IUPAC-Name

ethyl 12-oxododecanoate

InChI

InChI=1S/C14H26O3/c1-2-17-14(16)12-10-8-6-4-3-5-7-9-11-13-15/h13H,2-12H2,1H3

InChI-Schlüssel

WVLXAAYOSTYIMM-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CCCCCCCCCCC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.